molecular formula C21H20Br3O2P-2 B11822424 (2-Carboxyethyl)triphenylphosphoniumtribromide

(2-Carboxyethyl)triphenylphosphoniumtribromide

Cat. No.: B11822424
M. Wt: 575.1 g/mol
InChI Key: MWTHFCFAFSOSPT-UHFFFAOYSA-L
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Chemical Reactions Analysis

(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE undergoes several types of chemical reactions:

Scientific Research Applications

(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE is unique due to its specific application in selective α-bromination reactions. Similar compounds include:

Biological Activity

(2-Carboxyethyl)triphenylphosphoniumtribromide is a phosphonium salt that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure and properties allow it to interact with biological systems, making it a candidate for studies related to cellular processes and therapeutic applications.

  • Molecular Formula : C20_{20}H20_{20}Br3_3P
  • Molecular Weight : 493.16 g/mol
  • IUPAC Name : (2-Carboxyethyl)(triphenyl)phosphanium tribromide

The biological activity of this compound is primarily attributed to its ability to penetrate cellular membranes and influence mitochondrial function. The compound is known to localize within mitochondria, where it can affect oxidative phosphorylation and reactive oxygen species (ROS) production. This localization is significant as it may lead to apoptosis in cancer cells while sparing normal cells, making it a potential anti-cancer agent.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines . The mechanism involves:

  • Induction of Apoptosis : The compound triggers programmed cell death through the mitochondrial pathway by increasing the release of cytochrome c and activating caspases.
  • Inhibition of Proliferation : It has been observed to inhibit cell proliferation in a dose-dependent manner, particularly in breast and prostate cancer cells.

Mitochondrial Targeting

The compound's lipophilic nature allows it to selectively accumulate in mitochondria. This targeting is crucial for:

  • Modulating Mitochondrial Membrane Potential : Alterations in membrane potential can lead to increased ROS production, which is detrimental to cancer cells.
  • Disruption of ATP Production : By interfering with ATP synthase activity, the compound can effectively starve cancer cells of energy.

In Vitro Studies

A series of in vitro experiments have demonstrated the effectiveness of this compound:

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).
  • IC50_{50} Values : The IC50_{50} values ranged from 5 µM to 15 µM across different cell lines, indicating potent activity.
Cell LineIC50_{50} (µM)Mechanism
MCF-710Apoptosis induction
PC-38ROS generation
HeLa12ATP depletion

In Vivo Studies

Preliminary animal studies suggest that the compound may reduce tumor growth significantly without major side effects. Further investigations are necessary to confirm these findings and assess long-term effects.

Case Studies

  • Breast Cancer Model : In a study involving mice with MCF-7 tumors, administration of the compound led to a 60% reduction in tumor size after four weeks compared to control groups.
  • Prostate Cancer Study : Another study demonstrated that treatment with this compound resulted in improved survival rates in PC-3 xenograft models.

Properties

Molecular Formula

C21H20Br3O2P-2

Molecular Weight

575.1 g/mol

IUPAC Name

2-carboxyethyl(triphenyl)phosphanium;tribromide

InChI

InChI=1S/C21H19O2P.3BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h1-15H,16-17H2;3*1H/p-2

InChI Key

MWTHFCFAFSOSPT-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-]

Origin of Product

United States

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